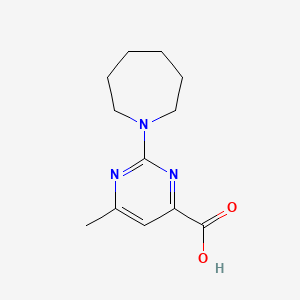
2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid, also known as AMPC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been reported to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial, fungal, and viral pathogens. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions such as arthritis. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid has several advantages for use in lab experiments. It is easy to synthesize in large quantities, making it readily available for research purposes. Additionally, it has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. This compound is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with azepane in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and yields this compound as a white solid in good yield. This method has been optimized for large-scale production and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-10(11(16)17)14-12(13-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEGNJYWDOSAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2971802.png)
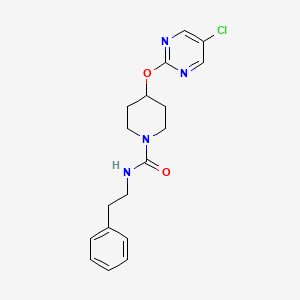
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
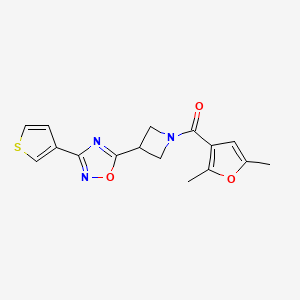
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)
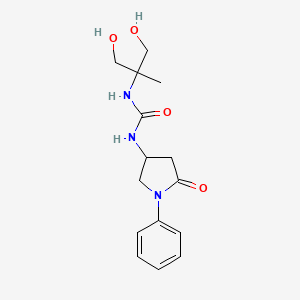
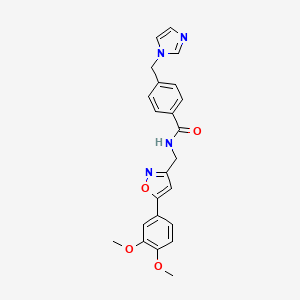
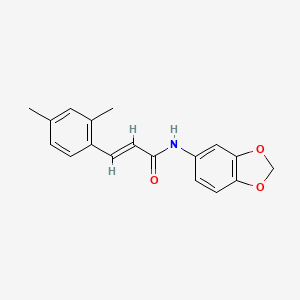
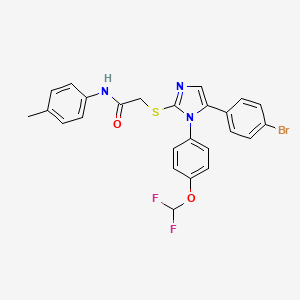
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)